2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)-
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Overview
Description
2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)- typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the phenoxyphenyl group via nucleophilic substitution.
- Attachment of the pyrrolidinyl and dimethylamino groups through amination reactions.
- Final assembly of the butenone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of high-efficiency catalysts.
- Implementation of continuous flow reactors.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)- involves interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with varying substituents. Examples include:
- 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
- 1-[(2S)-2-[[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(methylamino)-2-buten-1-one.
Uniqueness
The uniqueness of 2-Buten-1-one, 1-[(2S)-2-[[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]Methyl]-1-pyrrolidinyl]-4-(diMethylaMino)-, (2E)- lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H31N7O2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(E)-1-[(2S)-2-[[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one |
InChI |
InChI=1S/C28H31N7O2/c1-33(2)16-7-11-24(36)34-17-6-8-21(34)18-35-28-25(27(29)30-19-31-28)26(32-35)20-12-14-23(15-13-20)37-22-9-4-3-5-10-22/h3-5,7,9-15,19,21H,6,8,16-18H2,1-2H3,(H2,29,30,31)/b11-7+/t21-/m0/s1 |
InChI Key |
DINVXRZOGZOFRM-AKERNLMBSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCC[C@H]1CN2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCCC1CN2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
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